rac-tert-butyl (2R,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-tert-butyl (2R,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate hydrochloride, cis, is a fluorinated piperidine derivative. Its complex structure and unique stereochemistry make it a fascinating subject of study in various scientific fields, including medicinal chemistry and synthetic organic chemistry. The trifluoromethyl group contributes significantly to its chemical properties, enhancing its potential in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (2R,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate hydrochloride, cis, involves multi-step organic synthesis. A common route includes:
Starting Material: The process begins with the commercially available piperidine derivative.
Fluorination: Introduction of the trifluoromethyl group is typically achieved using reagents like trifluoromethyl iodide (CF3I) under suitable conditions such as copper catalysis.
Protection and Deprotection: Protecting groups, such as tert-butoxycarbonyl (Boc), are used to protect the amino group during the synthesis.
Stereochemical Control: Careful control of reaction conditions ensures the desired cis-configuration, often involving chiral catalysts or starting materials.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry can be utilized to improve scalability and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often utilizing reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions, using agents like lithium aluminum hydride (LiAlH4), can alter functional groups within the compound.
Substitution: Nucleophilic substitution reactions, involving reagents like sodium azide (NaN3) or thiourea, can modify the amino group or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride (DIBAL-H), in solvents like tetrahydrofuran (THF).
Substitution: Sodium azide, thiourea, typically in polar solvents.
Major Products Formed
Oxidation: Introduction of hydroxyl groups or conversion to ketones.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of azides, amines, or thioethers.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it can be used to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties due to the trifluoromethyl group's influence on metabolic stability.
Industry
In industrial chemistry, it may be used in the development of agrochemicals or materials science, where fluorinated compounds often exhibit desirable properties such as increased stability and hydrophobicity.
Mechanism of Action
The compound's mechanism of action is primarily dictated by its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors through electronic effects, increasing the compound's potency and selectivity. The precise pathways involve modulation of enzymatic activity or receptor signaling, depending on the application.
Comparison with Similar Compounds
Comparison
Compared to other piperidine derivatives, rac-tert-butyl (2R,3S)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate hydrochloride, cis, stands out due to the presence of the trifluoromethyl group and its specific stereochemistry. These features impart unique chemical properties such as increased lipophilicity and metabolic stability.
Similar Compounds
Rac-tert-butyl (2R,3R)-3-amino-2-(trifluoromethyl)piperidine-1-carboxylate hydrochloride, trans: Different stereochemistry.
3-(Trifluoromethyl)piperidine derivatives: Variations in substituents and functional groups.
Conclusion
The compound this compound, presents a unique blend of chemical properties and potential applications. Its synthesis, reactivity, and utility in various fields underscore its significance as a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
2639391-46-9 |
---|---|
Molecular Formula |
C11H20ClF3N2O2 |
Molecular Weight |
304.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.